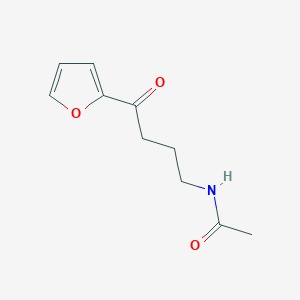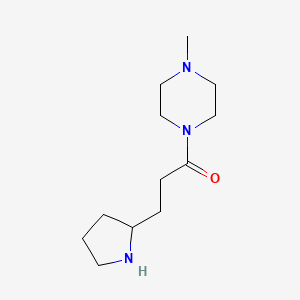![molecular formula C20H21N5 B12903905 N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 685896-77-9](/img/structure/B12903905.png)
N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a complex organic compound that features a biphenyl group linked to a guanidine moiety through a dimethylpyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group is synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Dimethylpyrimidine Ring: The biphenyl intermediate is then reacted with a dimethylpyrimidine derivative under basic conditions to form the desired linkage.
Introduction of the Guanidine Group: The final step involves the reaction of the intermediate with a guanidine derivative, often under acidic conditions, to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions: 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the biphenyl and pyrimidine rings.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted guanidine derivatives.
科学的研究の応用
1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl and pyrimidine rings provide structural rigidity, while the guanidine group can form hydrogen bonds and ionic interactions with target molecules. This allows the compound to influence various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
2-Amino-4,6-dimethylpyrimidine: Shares the dimethylpyrimidine core but lacks the biphenyl and guanidine groups.
4,6-Dimethylpyrimidine: A simpler analog with only the pyrimidine ring.
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-[2-(4-methoxyphenyl)ethyl]guanidine: A structurally related compound with different substituents.
Uniqueness: 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its combination of a biphenyl group, a dimethylpyrimidine ring, and a guanidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
特性
CAS番号 |
685896-77-9 |
|---|---|
分子式 |
C20H21N5 |
分子量 |
331.4 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenylphenyl)methyl]guanidine |
InChI |
InChI=1S/C20H21N5/c1-14-12-15(2)24-20(23-14)25-19(21)22-13-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25) |
InChIキー |
NDCAUSDQQKOAKY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)C3=CC=CC=C3)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)
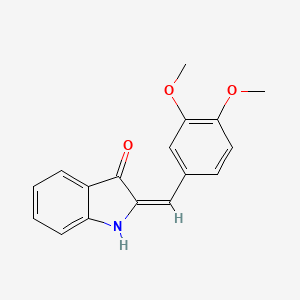
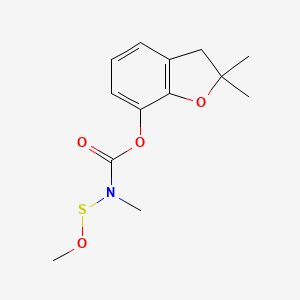
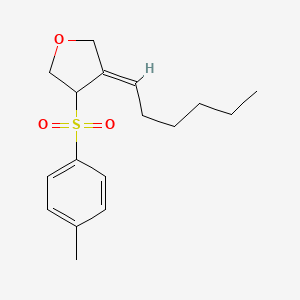
![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
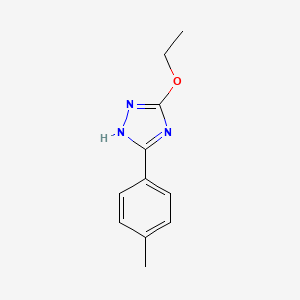
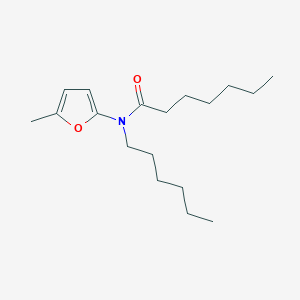
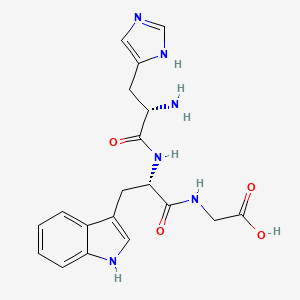
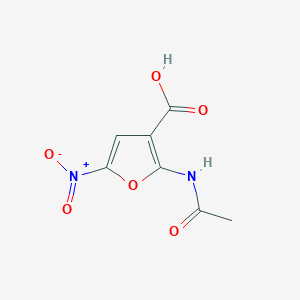
![2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane](/img/structure/B12903899.png)
